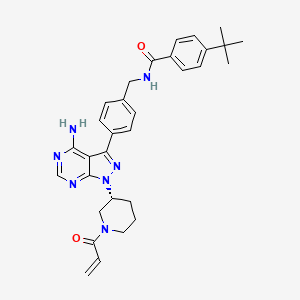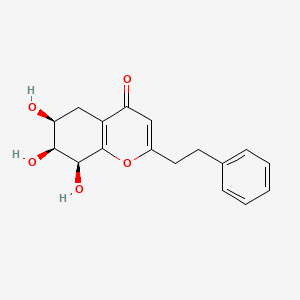
6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone typically involves the use of chromone derivatives and phenethyl groups. The specific synthetic routes and reaction conditions are not widely documented in public sources, but it generally involves organic synthesis techniques such as condensation reactions and cyclization .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Applications De Recherche Scientifique
6,7,8-Trihydroxy-2-(2-Phenethyl) chromone has several scientific research applications, including:
Chemistry: Used as a model compound for studying chromone derivatives and their reactions.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular processes
Medicine: Explored for its potential therapeutic effects, particularly in reducing inflammation.
Industry: Limited industrial applications, primarily used in research and development settings.
Mécanisme D'action
The mechanism of action of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone involves its interaction with molecular targets and pathways related to inflammation. It inhibits the production of nitric oxide, a key mediator in inflammatory processes . This inhibition is achieved through the modulation of specific enzymes and signaling pathways involved in nitric oxide synthesis .
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-2-(2-Phenethyl) chromone: Found in incense wood and used as a metabolic marker.
8-Chloro-2-(2-Phenethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone: Isolated from agarwood and has similar structural properties.
Uniqueness: 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone is unique due to its specific hydroxylation pattern and its potent anti-inflammatory effects . This makes it a valuable compound for research into inflammation and related biological processes .
Propriétés
Formule moléculaire |
C17H18O5 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
(6S,7S,8S)-6,7,8-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O5/c18-13-8-11(7-6-10-4-2-1-3-5-10)22-17-12(13)9-14(19)15(20)16(17)21/h1-5,8,14-16,19-21H,6-7,9H2/t14-,15-,16-/m0/s1 |
Clé InChI |
SGSQMLYRQFFCSY-JYJNAYRXSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@@H](C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
SMILES canonique |
C1C(C(C(C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


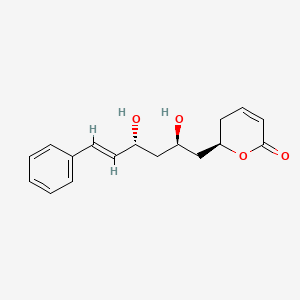
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
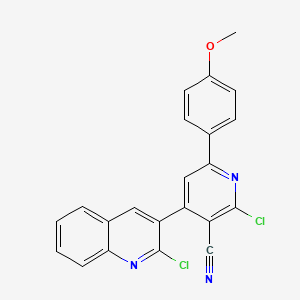
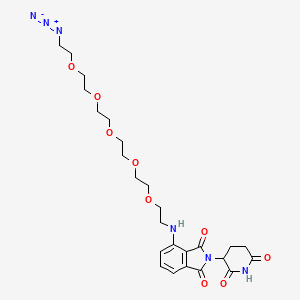
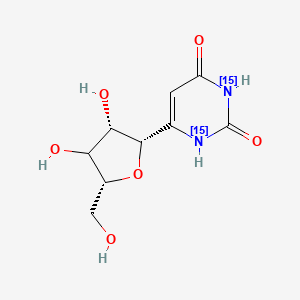
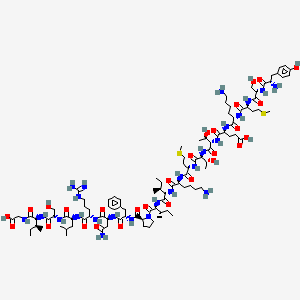
![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
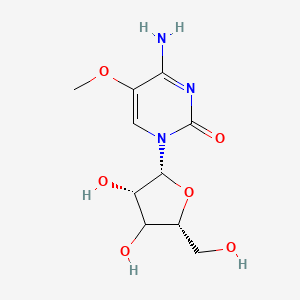
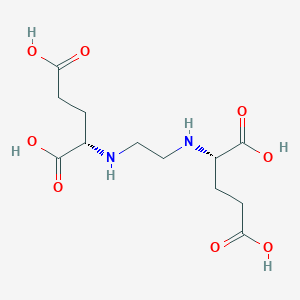
![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
